(3-Amino-5-(piperidin-3-yl)phenyl)boronic acid
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Overview
Description
(3-Amino-5-(piperidin-3-yl)phenyl)boronic acid is a boronic acid derivative that features both an amino group and a piperidine ring attached to a phenyl ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(piperidin-3-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester and a palladium catalyst under basic conditions .
Industrial Production Methods
Industrial production of boronic acids often employs similar methods but on a larger scale. The key to industrial synthesis is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-(piperidin-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3-Amino-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-5-(piperidin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing compounds. This property is particularly useful in the development of sensors and in drug design, where the boronic acid group can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: Lacks the piperidine ring but has similar reactivity due to the boronic acid and amino groups.
(3-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but with the piperidine ring attached at a different position.
Uniqueness
(3-Amino-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the specific positioning of the amino group and the piperidine ring on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other boronic acids .
Properties
Molecular Formula |
C11H17BN2O2 |
---|---|
Molecular Weight |
220.08 g/mol |
IUPAC Name |
(3-amino-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h4-6,8,14-16H,1-3,7,13H2 |
InChI Key |
ZASYMNFNKUARSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C2CCCNC2)(O)O |
Origin of Product |
United States |
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